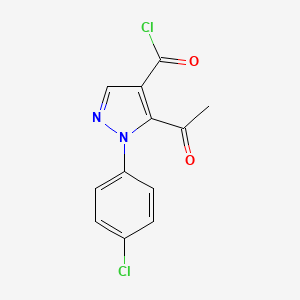![molecular formula C20H15N5O B14230739 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one CAS No. 721929-42-6](/img/structure/B14230739.png)
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of an anthracene moiety attached to a purine base, which imparts unique properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one typically involves the following steps:
Formation of the Anthracene Moiety: The anthracene moiety can be synthesized through various methods, including the Suzuki/Sonogashira cross-coupling reactions.
Attachment to the Purine Base: The anthracene moiety is then attached to the purine base through a series of reactions, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anthracene moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce a variety of functionalized purine derivatives .
Applications De Recherche Scientifique
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one has several scientific research applications, including:
Biology: It is employed in the study of biological processes, including the investigation of enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The anthracene moiety plays a crucial role in its photophysical properties, enabling its use as a fluorescent probe in imaging studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one is unique due to the combination of the anthracene moiety with the purine base. This structural feature imparts distinct photophysical and chemical properties, making it valuable in various scientific applications .
Propriétés
Numéro CAS |
721929-42-6 |
|---|---|
Formule moléculaire |
C20H15N5O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(anthracen-9-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C20H15N5O/c26-19-17-18(23-11-22-17)24-20(25-19)21-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9,11H,10H2,(H3,21,22,23,24,25,26) |
Clé InChI |
RFMPQHBNPWLOPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=NC5=C(C(=O)N4)NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



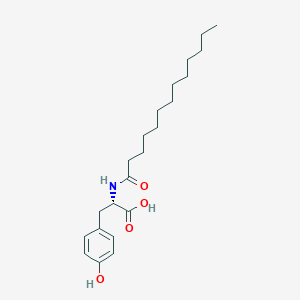
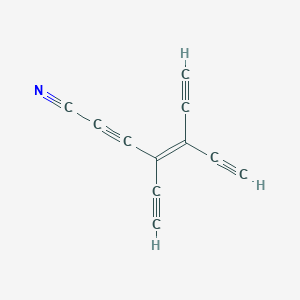
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)

![N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea](/img/structure/B14230689.png)
![N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea](/img/structure/B14230691.png)

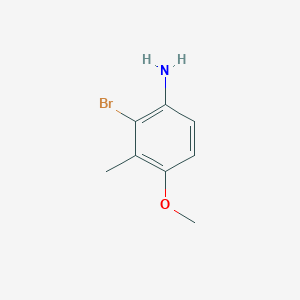
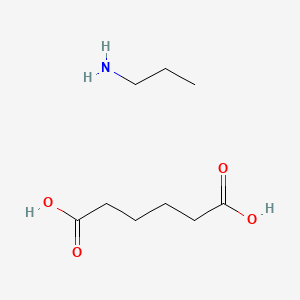
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)


